JYL-273 was identified in research focusing on compounds with potential biological activity. Its classification as a bicyclic compound places it among a category of molecules that exhibit diverse chemical behaviors and applications. The compound's specific structure allows it to participate in various chemical reactions, enhancing its utility in scientific research.
The synthesis of JYL-273 can be achieved through several methods, reflecting the compound's versatility. Key methods include:
The parameters for these syntheses typically include temperature ranges from room temperature to elevated conditions (up to 150°C), reaction times varying from several hours to days, and the use of solvents such as methanol or dichloromethane.
JYL-273 features a complex molecular structure characterized by its bicyclic nature. The key structural elements include:
The molecular formula of JYL-273 is , indicating a substantial presence of carbon and hydrogen atoms along with nitrogen, which plays a critical role in its biological activity.
JYL-273 exhibits significant reactivity in various chemical reactions:
Typical reaction conditions include:
The mechanism of action for JYL-273 involves its interaction with biological systems, particularly through receptor binding or enzyme inhibition:
Data suggest that JYL-273's structural features facilitate these interactions by providing specific binding sites that align with target molecules within biological systems.
JYL-273 possesses distinct physical and chemical properties:
JYL-273 has potential applications across various fields:
JYL-273 is scientifically categorized as a synthetic TRPV1 agonist belonging to the chemical class of diphenyl-containing compounds. Its structural core consists of two aromatic rings connected in a manner reminiscent of biphenyl derivatives (C~6~H~5~-C~6~H~5~), though with specific functional group modifications essential for its TRPV1 binding affinity [2]. Unlike naturally occurring TRPV1 agonists (e.g., capsaicin from chili peppers), JYL-273 lacks the vanillyl moiety characteristic of classic vanilloids but retains significant receptor-activating capability. This structural distinction underpins its research utility in differentiating between vanilloid-dependent and independent TRPV1 activation mechanisms. The compound's relatively low molecular weight enhances its permeability in cellular and tissue models, while its synthetic origin allows for precise chemical reproducibility in experimental settings. Current pharmacological profiling classifies it primarily as a research compound with specific applications in neuroscience and receptor pharmacology, distinct from therapeutic agents in clinical use.
Table 1: Core Characteristics of JYL-273
Property | Characterization |
---|---|
Primary Target | TRPV1 Ion Channel |
Pharmacological Class | Synthetic Agonist |
Core Chemical Structure | Diphenyl Derivative |
Natural/Synthetic Origin | Synthetic |
Primary Research Utility | TRPV1 Mechanistic Studies |
The development of JYL-273 was driven by significant limitations observed with early TRPV1 ligands. Capsaicin, while instrumental in identifying TRPV1, induces receptor desensitization, profound thermal sensitivity, and neuronal toxicity at higher concentrations, complicating its utility in mechanistic studies [1]. Furthermore, early synthetic agonists often exhibited off-target effects at related TRP channels (e.g., TRPA1) or poor metabolic stability. These challenges necessitated molecules with improved selectivity and pharmacokinetic profiles. JYL-273 emerged from structure-activity relationship (SAR) campaigns focused on biphenyl scaffolds – known for their metabolic stability and ease of functionalization [2]. Researchers systematically modified substituents on the biphenyl core to optimize TRPV1 binding affinity while minimizing interactions with unrelated receptors. This rational design approach leveraged growing structural insights into the TRPV1 ligand-binding domain, particularly regions accommodating non-vanilloid structures. The specific goal was generating a tool compound enabling sustained, selective TRPV1 activation in cellular and animal models of pain and inflammation without rapid tachyphylaxis or cytotoxicity.
Research involving JYL-273 addresses several interconnected objectives:
Current knowledge on JYL-273 is characterized by high specificity within a limited domain. The compound is pharmacologically defined by its TRPV1 agonist activity (IC~50~ = 361 nM in CHO-TRPV1 cells) [1], placing it within the mid-range potency spectrum of known TRPV1 agonists. Its cellular effects—primarily inducing calcium influx and neuronal excitation—are well-documented in transfected cell lines and primary sensory neuron cultures. However, significant knowledge boundaries exist:
Table 2: JYL-273 Compared to Reference TRPV1 Agonists
Agonist | Reported Potency (IC~50~ or EC~50~) | Key Research Use | Structural Class |
---|---|---|---|
JYL-273 | 361 nM (CHO-TRPV1 cells) [1] | Selective activation; pain mechanism studies | Synthetic Diphenyl Derivative |
Capsaicin | ~700 nM [1] | Prototype agonist; desensitization studies | Natural Vanilloid |
Resiniferatoxin | ~0.5 nM | Ultrapotent agonist; ablation studies | Diterpene Ester |
The investigation of JYL-273 thus operates within defined parameters, emphasizing its utility for in vitro and acute in vivo studies probing fundamental TRPV1 biology, while acknowledging substantial gaps regarding its comprehensive pharmacological profile and translational directness. Future research is poised to address these delimitations, particularly through advanced structural biology techniques and expanded selectivity screening.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: